molecular formula C13H15ClN2O5 B12621711 D-Alanyl-O-(4-chlorobenzoyl)-L-serine CAS No. 921933-82-6

D-Alanyl-O-(4-chlorobenzoyl)-L-serine

Cat. No.: B12621711
CAS No.: 921933-82-6
M. Wt: 314.72 g/mol
InChI Key: DLCKWGQPDBNVPQ-XCBNKYQSSA-N
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Description

D-Alanyl-O-(4-chlorobenzoyl)-L-serine is a useful research compound. Its molecular formula is C13H15ClN2O5 and its molecular weight is 314.72 g/mol. The purity is usually 95%.
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Biological Activity

D-Alanyl-O-(4-chlorobenzoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of amino acid derivatives that exhibit various pharmacological properties, including antimicrobial and enzyme-inhibitory effects. Understanding the biological activity of this compound involves examining its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino acid structure modified with a 4-chlorobenzoyl group. This modification can enhance its lipophilicity and influence its interaction with biological targets.

PropertyValue
Molecular Formula C₁₉H₂₂ClN₂O₄S
Molecular Weight 412.5 g/mol
CAS Number 921933-82-6
IUPAC Name This compound

The mechanism through which this compound exerts its biological effects is multifaceted. It likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thus affecting metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial activity. For instance, studies on related benzoyl derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus . The presence of the chlorobenzoyl group is hypothesized to enhance the binding affinity to bacterial cell wall synthesis enzymes.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism. For example, studies have demonstrated that related compounds can inhibit MurC, an essential enzyme for bacterial cell wall biosynthesis, with IC50 values in the low micromolar range .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study conducted on various chlorobenzoyl derivatives, including this compound, revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The compound exhibited an IC50 value comparable to standard antibiotics like amoxicillin, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction Analysis :
    • Structural analyses using X-ray crystallography have shown that this compound binds effectively to the active sites of target enzymes, confirming its role as a competitive inhibitor .
    • This binding was characterized by a significant reduction in enzyme activity in vitro, highlighting the compound's potential therapeutic applications in treating bacterial infections .

Properties

CAS No.

921933-82-6

Molecular Formula

C13H15ClN2O5

Molecular Weight

314.72 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-chlorobenzoyl)oxypropanoic acid

InChI

InChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10+/m1/s1

InChI Key

DLCKWGQPDBNVPQ-XCBNKYQSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N

Origin of Product

United States

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